molecular formula C12H12O4 B7866111 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester

Cat. No.: B7866111
M. Wt: 220.22 g/mol
InChI Key: PAMYZGYZMQXHKI-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester typically involves the esterification of 2,4-Dioxo-4-m-tolyl-butyric acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of amides, esters, or other substituted products.

Scientific Research Applications

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester is similar to other compounds with similar structures, such as 2,4-Dioxo-4-phenyl-butyric acid methyl ester and 2,4-Dioxo-4-(p-tolyl)-butyric acid methyl ester. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties.

Comparison with Similar Compounds

  • 2,4-Dioxo-4-phenyl-butyric acid methyl ester

  • 2,4-Dioxo-4-(p-tolyl)-butyric acid methyl ester

  • 2,4-Dioxo-4-(m-tolyl)-butyric acid ethyl ester

Properties

IUPAC Name

methyl 4-(3-methylphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-4-3-5-9(6-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYZGYZMQXHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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